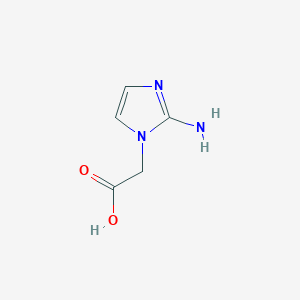
2-(2-amino-1H-imidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-amino-1H-imidazol-1-yl)acetic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, as imidazole was first synthesized using these reagents . The process has been optimized over the years to improve yield and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(2-amino-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of imidazole derivatives .
科学的研究の応用
2-(2-amino-1H-imidazol-1-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-amino-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in various biochemical processes . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole-1-acetic acid: Another heterocyclic compound with similar structural features.
2-Methyl-5-nitroimidazole-1-acetic acid: A derivative with a nitro group, used in different applications.
Imidazole-1-acetic acid: A closely related compound with similar chemical properties.
Uniqueness
2-(2-amino-1H-imidazol-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
74141-18-7 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
2-(2-aminoimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |
InChIキー |
WGGBVDLXZWTJQL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



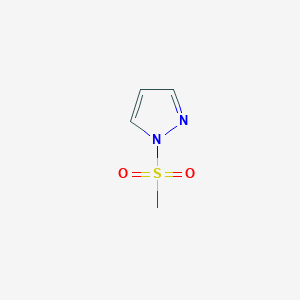
![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)


![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)

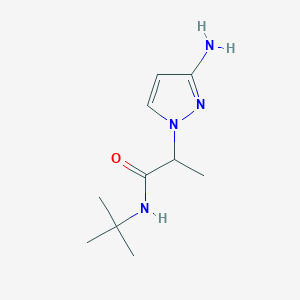

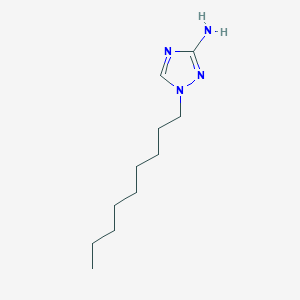
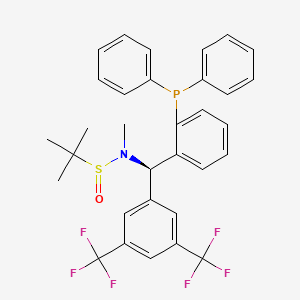
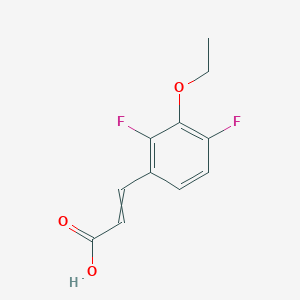
![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
